1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine
Overview
Description
“1-(3-Bromophenyl)-3,3-dimethyl-pyrrolidine” is a compound that likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “3,3-dimethyl” indicates that there are two methyl groups attached to the third carbon in the ring. The “1-(3-Bromophenyl)” suggests that a phenyl group (a ring of six carbon atoms, essentially a benzene ring) with a bromine atom attached to the third carbon is attached to the first carbon of the pyrrolidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The bromine atom on the phenyl ring could potentially be reactive, participating in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could make the compound relatively heavy and possibly more reactive. The pyrrolidine ring could also influence the compound’s properties .Safety and Hazards
Properties
IUPAC Name |
1-(3-bromophenyl)-3,3-dimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)6-7-14(9-12)11-5-3-4-10(13)8-11/h3-5,8H,6-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIAWYWCRPOAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=CC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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